molecular formula C27H25ClN2O8 B2443606 Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 486452-99-7

Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No. B2443606
CAS RN: 486452-99-7
M. Wt: 540.95
InChI Key: RBRQCNMUIBFPMD-UHFFFAOYSA-N
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Description

Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C27H25ClN2O8 and its molecular weight is 540.95. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis Techniques

Research in chemical synthesis has led to the development of methods for creating complex organic compounds. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline through a series of steps including substitution, nitration, reduction, cyclization, and chlorination demonstrates the intricate processes involved in chemical synthesis, confirming the structure through NMR and MS spectrum analysis (Wang et al., 2015). Similarly, the creation of isoquinoline derivatives and their transformation into complex products highlights the versatility of these methods in producing pharmacologically relevant structures (Sobarzo-Sánchez et al., 2010).

Structural and Crystallographic Studies

The determination of compound structures is critical for understanding their potential applications. The novel synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate and its structural confirmation through various spectroscopic methods underline the importance of structural analysis in the development of new chemical entities (Kovalenko et al., 2019).

Potential Pharmaceutical Applications

While the direct pharmaceutical applications of "Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate" are not detailed in the available literature, the study of similar compounds can provide insights. For example, the exploration of isoquinoline derivatives for their antiarrhythmic properties reveals the potential for developing new therapeutic agents (Markaryan et al., 2000). Moreover, the synthesis and evaluation of compounds for their antitumor and antimicrobial activities, as seen with derivatives of griseofulvin, indicate the broad spectrum of pharmaceutical applications for chemically synthesized compounds (Xia et al., 2011).

properties

IUPAC Name

methyl 4-[[2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O8/c1-35-24-13-17-10-11-29(26(31)18-6-9-21(28)22(12-18)30(33)34)23(20(17)14-25(24)36-2)15-38-19-7-4-16(5-8-19)27(32)37-3/h4-9,12-14,23H,10-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRQCNMUIBFPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

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